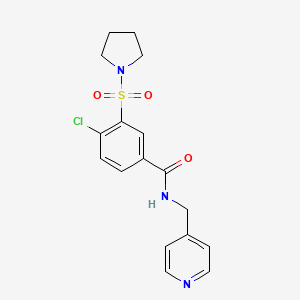![molecular formula C20H10Br4O2S2 B5277774 (E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B5277774.png)
(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dibromothiophene-2-carbaldehyde and 4-acetylphenyl-3,5-dibromothiophene under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The dibromothiophene groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing dibromothiophene groups can influence its reactivity and binding affinity to various biological targets. The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrabromo-2,2’-bithiophene: Another dibromothiophene derivative with similar structural features.
2,5-Dibromothiophene: A simpler dibromothiophene compound used as a starting material for various syntheses.
Uniqueness
(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one is unique due to its chalcone structure combined with dibromothiophene groups. This combination imparts distinct electronic properties and potential reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
(E)-3-(3,5-dibromothiophen-2-yl)-1-[4-[(E)-3-(3,5-dibromothiophen-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O2S2/c21-13-9-19(23)27-17(13)7-5-15(25)11-1-2-12(4-3-11)16(26)6-8-18-14(22)10-20(24)28-18/h1-10H/b7-5+,8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMOAWLIRFVCZ-KQQUZDAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(S2)Br)Br)C(=O)C=CC3=C(C=C(S3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(S2)Br)Br)C(=O)/C=C/C3=C(C=C(S3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-Cyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5277696.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5277699.png)
![6-hydroxy-2-(2-{4-[(4-methylphenyl)thio]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5277701.png)
![imidazo[1,2-a]pyridin-2-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5277704.png)
![4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5277717.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5277719.png)
![2-(4-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5277721.png)
![5'-methyl-1-[2-(pyridin-3-yloxy)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5277728.png)

![3-methyl-7-[(5-oxo-2-phenyl-1-cyclopenten-1-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5277739.png)

![6-[4-(2-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5277755.png)

![N-(3-{3-[5-(2-chlorophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5277766.png)
